molecular formula C15H20O2 B578891 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one CAS No. 17928-78-8

4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one

Cat. No.: B578891
CAS No.: 17928-78-8
M. Wt: 232.323
InChI Key: NYCIXAIPHCQNDD-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one is a chemical compound with the molecular formula C₁₅H₂₀O₂. It is a derivative of trisporic acid and is known for its unique structure, which includes a 1,6,7,7a-tetrahydro-4,7a-dimethyl-3-(2-methyl-1,3-butadienyl)-5(3H)-isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anhydrotrisporone typically involves the cyclization of trisporic acid derivatives under specific conditions. One common method includes the use of acid catalysts to facilitate the cyclization process. The reaction conditions often require controlled temperatures and the presence of solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of anhydrotrisporone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert anhydrotrisporone into alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one can be compared with other similar compounds, such as:

    Trisporic Acid: The parent compound from which anhydrotrisporone is derived.

    Isobenzofuranone Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness: this compound’s unique structure and reactivity make it distinct from other similar compounds

Comparison with Similar Compounds

  • Trisporic Acid
  • Isobenzofuranone
  • Dimethylbutadienyl Derivatives

This detailed overview provides a comprehensive understanding of anhydrotrisporone, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

17928-78-8

Molecular Formula

C15H20O2

Molecular Weight

232.323

IUPAC Name

4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one

InChI

InChI=1S/C15H20O2/c1-5-10(2)8-13-14-11(3)12(16)6-7-15(14,4)9-17-13/h5,8,13H,1,6-7,9H2,2-4H3/b10-8+

InChI Key

NYCIXAIPHCQNDD-CSKARUKUSA-N

SMILES

CC1=C2C(OCC2(CCC1=O)C)C=C(C)C=C

Origin of Product

United States

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